N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a benzothiazole-derived acetamide compound featuring a substituted benzo[d]thiazole core, a methylthio-substituted phenyl group, and a pyridinylmethyl moiety. Its structure combines electron-donating (methoxy, methyl) and electron-withdrawing (methylthio) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-16-4-9-20(29-2)22-23(16)31-24(26-22)27(15-18-10-12-25-13-11-18)21(28)14-17-5-7-19(30-3)8-6-17/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQYPNPJWKJPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis pathways, substituent effects, and inferred biological activities.
Key Observations:
Structural Complexity : The target compound exhibits greater structural complexity compared to simpler thiazol-2-amine derivatives (e.g., compound 7). The inclusion of a benzo[d]thiazole core and dual N-substituents (pyridinylmethyl and acetamide) may enhance its binding affinity to biological targets, such as enzymes or receptors .
Substituent Effects: Electron-Donating Groups: The 4-methoxy and 7-methyl groups on the benzo[d]thiazole core may increase hydrophobicity and metabolic stability compared to nitro-substituted analogs (e.g., compound 7), which are more electron-deficient .
Synthetic Feasibility : While compound 7 was synthesized with a high yield (94%) via cyclization , the target compound’s synthesis likely requires multi-step functionalization (e.g., alkylation, amidation), which may reduce overall efficiency.
Critical Analysis:
- However, the methylthio group could pose metabolic challenges (e.g., oxidation to sulfoxide) compared to the more stable nitro group in compound 7 .
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